molecular formula C22H29N5O4 B2368554 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 922120-15-8

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2368554
CAS No.: 922120-15-8
M. Wt: 427.505
InChI Key: AMJIVLFNBOMNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Studies on Tetrahydroquinoline Derivatives

  • Orexin Receptor Antagonism and Sleep Modulation : Research indicates that compounds targeting orexin receptors, with structural components similar to tetrahydroquinolines, have been studied for their role in sleep regulation. Blockade of orexin receptors, particularly OX2R, has been shown to initiate and prolong sleep, implicating potential applications in sleep disorders (Dugovic et al., 2009).

  • Anticancer Properties : Certain tetrahydroquinoline derivatives have been synthesized and tested for their anticancer activities. They have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents (Fang et al., 2016).

  • Neuroprotective and Neurotoxicological Studies : Some tetrahydroisoquinolines have been evaluated for their neuroprotective or neurotoxicological effects, which could offer insights into neurodegenerative diseases like Parkinson's disease. N-methylation and oxidation of tetrahydroisoquinolines, for instance, have been studied for their potential involvement in the pathogenesis of Parkinson's disease (Naoi et al., 1993).

Chemical Synthesis and Applications

  • Synthetic Methodologies : Studies have explored the synthesis of novel tetrahydroquinoline derivatives through various chemical reactions, providing valuable methodologies for producing compounds with potential biological activities. These synthetic approaches can lead to the discovery of new drugs with improved pharmacological profiles (Zaki et al., 2017).

  • Catalysis and Chemical Transformations : The catalytic properties of compounds containing tetrahydroquinoline structures have been investigated, particularly in relation to their potential applications in organic synthesis and industrial processes. For instance, catalytic hydrogenation of nitrogen-containing heterocycles has been demonstrated using molybdenum complexes, showing the versatility of tetrahydroquinoline derivatives in catalysis (Zhu et al., 2008).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-15-12-20(25-31-15)24-22(29)21(28)23-14-19(27-8-10-30-11-9-27)17-5-6-18-16(13-17)4-3-7-26(18)2/h5-6,12-13,19H,3-4,7-11,14H2,1-2H3,(H,23,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJIVLFNBOMNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.